3-Amino-3-(2,3,4-trifluorophenyl)propan-1-OL
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Overview
Description
3-Amino-3-(2,3,4-trifluorophenyl)propan-1-OL is an organic compound with the molecular formula C9H10F3NO and a molecular weight of 205.18 g/mol . This compound is characterized by the presence of an amino group, a hydroxyl group, and a trifluorophenyl group attached to a propanol backbone. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-3-(2,3,4-trifluorophenyl)propan-1-OL typically involves the reaction of 2,3,4-trifluorobenzaldehyde with nitromethane to form a nitroalkene intermediate. This intermediate is then reduced using a suitable reducing agent such as sodium borohydride or hydrogen in the presence of a catalyst to yield the desired amino alcohol .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch or continuous flow processes. These methods often utilize optimized reaction conditions, such as controlled temperature and pressure, to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3-Amino-3-(2,3,4-trifluorophenyl)propan-1-OL undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The nitro group in the intermediate can be reduced to an amino group.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and hydrogen gas (H2) in the presence of a palladium catalyst are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents such as alkyl halides and acyl chlorides.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Conversion of nitro groups to amino groups.
Substitution: Formation of substituted amino alcohols.
Scientific Research Applications
3-Amino-3-(2,3,4-trifluorophenyl)propan-1-OL is utilized in various scientific research fields, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Employed in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Amino-3-(2,3,4-trifluorophenyl)propan-1-OL involves its interaction with specific molecular targets and pathways. The amino and hydroxyl groups allow it to form hydrogen bonds and interact with enzymes and receptors. These interactions can modulate biological processes, making it a valuable compound for drug discovery and development .
Comparison with Similar Compounds
Similar Compounds
3-Amino-3-(4-bromo-2,3,6-trifluorophenyl)propan-1-OL: Similar structure with a bromine atom instead of a hydrogen atom at the 4-position.
3-Amino-3-(3,4,5-trifluorophenyl)propan-1-OL: Similar structure with fluorine atoms at different positions on the phenyl ring.
Uniqueness
3-Amino-3-(2,3,4-trifluorophenyl)propan-1-OL is unique due to the specific positioning of the trifluorophenyl group, which can influence its chemical reactivity and biological activity. This unique structure makes it a valuable compound for various research applications .
Properties
Molecular Formula |
C9H10F3NO |
---|---|
Molecular Weight |
205.18 g/mol |
IUPAC Name |
3-amino-3-(2,3,4-trifluorophenyl)propan-1-ol |
InChI |
InChI=1S/C9H10F3NO/c10-6-2-1-5(7(13)3-4-14)8(11)9(6)12/h1-2,7,14H,3-4,13H2 |
InChI Key |
YLUQSZPRZNNUNP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1C(CCO)N)F)F)F |
Origin of Product |
United States |
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